N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine typically involves multiple steps, including the formation of the quinazoline core, introduction of the morpholinopropoxy group, and the final coupling with the hydroxylamine derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-N-(6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine
- N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-quinazolin-4-yl)hydroxylamine
Uniqueness
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine is unique due to the specific combination of functional groups and the quinazoline core, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H24ClFN4O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]hydroxylamine |
InChI |
InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-27-6-9-31-10-7-27)22(26-14-25-19)28(29)15-3-4-18(24)17(23)11-15/h3-4,11-14,29H,2,5-10H2,1H3 |
InChI Key |
BTGJQJLZTYQOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(C3=CC(=C(C=C3)F)Cl)O)OCCCN4CCOCC4 |
Origin of Product |
United States |
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